molecular formula C10H10F3NO2 B2866117 [6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol CAS No. 1503412-91-6

[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol

Cat. No.: B2866117
CAS No.: 1503412-91-6
M. Wt: 233.19
InChI Key: AJVKFMRBXWPQPV-UHFFFAOYSA-N
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Description

[6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol is a benzoxazine derivative characterized by a trifluoromethyl (-CF₃) substituent at position 6 of the benzoxazine core and a hydroxymethyl (-CH₂OH) group at position 2. Its molecular formula is C₁₀H₁₀F₃NO₂, with a molecular weight of 233.19 g/mol and a CAS number of 1822529-02-1 . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug discovery .

Properties

IUPAC Name

[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)6-1-2-9-8(3-6)14-4-7(5-15)16-9/h1-3,7,14-15H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVKFMRBXWPQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503412-91-6
Record name [6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol
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Biological Activity

The compound [6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol (CAS No. 1503412-91-6) is a member of the benzoxazine family, characterized by its unique trifluoromethyl group and potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data to provide a comprehensive overview.

Molecular Details

  • Molecular Formula : C10_{10}H10_{10}F3_3NO2_2
  • Molecular Weight : 233.06581 g/mol
  • SMILES : C1C(OC2=C(N1)C=C(C=C2)C(F)(F)F)CO
  • InChIKey : AJVKFMRBXWPQPV-UHFFFAOYSA-N

Structural Representation

Chemical Structure

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+234.07364151.9
[M+Na]+256.05558160.6
[M+NH4_4]+251.10018157.1
[M+K]+272.02952156.2
[M-H]–232.05908149.1

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

Benzoxazine derivatives have been explored for their anticancer activities. A study on related compounds indicated notable cytotoxic effects against human promyelocytic leukemia (HL-60) cells, highlighting the potential of these compounds in cancer therapeutics . The mechanism of action may involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazine derivatives have also been documented. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases . Further research is needed to elucidate the specific pathways involved.

Neuroprotective Activity

Emerging studies suggest that benzoxazines may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. This activity is hypothesized to be linked to their ability to modulate neurotransmitter levels and reduce oxidative stress .

Study on Antimicrobial Efficacy

A study conducted by Bano et al. (2016) evaluated a series of thiazine and benzothiazine derivatives for their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.6 nM against resistant strains, showcasing the potential of these compounds in antibiotic development .

Cytotoxicity Assessment

In a comparative study of benzoxazine derivatives, compound analogs were tested for cytotoxicity against HL-60 cells. The results demonstrated that modifications in the chemical structure significantly influenced biological activity, with specific substitutions enhancing cytotoxic effects .

Conclusion and Future Directions

The biological activity of This compound presents a promising avenue for further research in pharmacology and medicinal chemistry. Its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties warrant extensive investigation to fully understand its mechanisms and therapeutic potential.

Future studies should focus on:

  • Detailed mechanistic studies to elucidate pathways involved in its biological activities.
  • In vivo studies to assess efficacy and safety profiles.
  • Exploration of structure-activity relationships (SAR) to optimize biological activity through chemical modifications.

The compound's unique structural features make it an attractive candidate for drug development in various therapeutic areas.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The benzoxazine scaffold is highly modular, with substituents at positions 2, 4, 6, and 7 influencing physical, chemical, and biological properties. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[6-(Trifluoromethyl)-...]methanol (Target) -CF₃ (6), -CH₂OH (2) C₁₀H₁₀F₃NO₂ 233.19 High lipophilicity; drug discovery
(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol -Cl (6), -CH₂OH (2) C₉H₁₀ClNO₂ 199.63 Antibacterial activity
(6-Amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol -NH₂ (6), -CH₂OH (3) C₉H₁₂N₂O₂ 180.20 Intermediate for bioactive compounds
Ethyl 2-(6-Bromo-4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate -Br (6), -COOEt (2) C₂₀H₂₂BrNO₃ 412.30 Synthetic intermediate; regioselective reactivity
6-Chloro-1,4-dihydro-4-(3-hydroxy-1-pentyn-1-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one -Cl (6), -CF₃ (4), -pentynol (4) C₁₄H₁₁ClF₃NO₃ 333.69 Dual functionalization for enhanced bioactivity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -Br) : These groups increase stability and lipophilicity. The trifluoromethyl group in the target compound offers superior metabolic resistance compared to halogens like Cl or Br .
  • Hydroxymethyl (-CH₂OH) vs.
Pharmacological Activity

Benzoxazine derivatives exhibit diverse bioactivities, influenced by substituents:

  • Antibacterial Activity : Chloro-substituted derivatives (e.g., (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid) showed moderate activity against Staphylococcus aureus and E. coli (MIC: 25–50 µg/mL) . The trifluoromethyl analog’s activity remains unreported but is hypothesized to be superior due to enhanced membrane permeability .
  • Calcium Antagonism: Imidazolinic benzoxazines with electron-withdrawing groups (e.g., -NO₂, -CF₃) demonstrated antihypertensive effects in preclinical models .
  • Anticancer Potential: The trifluoromethyl derivative in is part of a sulfonamide-containing compound under investigation for kinase inhibition, highlighting the scaffold’s versatility .

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